molecular formula C8H6Cl4N2O2 B579262 (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea CAS No. 18355-14-1

(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea

Cat. No.: B579262
CAS No.: 18355-14-1
M. Wt: 303.948
InChI Key: PMKRAVRSDZJLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea is a chemical compound with the molecular formula C8H6Cl4N2O2. It is known for its unique structure, which includes four chlorine atoms and a methoxy group attached to a phenyl ring, along with a urea moiety.

Preparation Methods

The synthesis of (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea typically involves the reaction of 2,3,4,5-tetrachloro-6-methoxyaniline with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the aromatic ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carbon dioxide

Scientific Research Applications

(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct properties and applications compared to its analogs.

Properties

CAS No.

18355-14-1

Molecular Formula

C8H6Cl4N2O2

Molecular Weight

303.948

IUPAC Name

(2,3,4,5-tetrachloro-6-methoxyphenyl)urea

InChI

InChI=1S/C8H6Cl4N2O2/c1-16-7-5(12)3(10)2(9)4(11)6(7)14-8(13)15/h1H3,(H3,13,14,15)

InChI Key

PMKRAVRSDZJLNI-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N

Synonyms

1-(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea

Origin of Product

United States

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